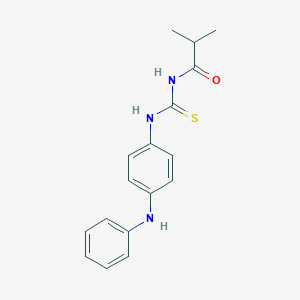![molecular formula C20H17BrN2O3S B319057 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B319057.png)
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17BrN2O3S It is characterized by the presence of a bromine atom, a sulfonyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the bromination of N-{4-[(methylanilino)sulfonyl]phenyl}benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl group or the aromatic rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.
相似化合物的比较
Similar Compounds
- 2-chloro-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
- 2-fluoro-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
- 2-iodo-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
Uniqueness
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H17BrN2O3S |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24) |
InChI 键 |
ULAUCLVWYFUYFI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318975.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318976.png)
![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
![4-{[(Isobutyrylamino)carbothioyl]amino}benzamide](/img/structure/B318983.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318986.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318987.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318988.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B318989.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B318991.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B318992.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318995.png)
![N-cyclohexyl-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318996.png)
![N-[(3-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318998.png)
